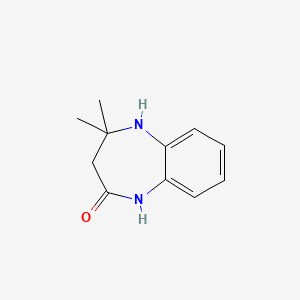

4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Vue d'ensemble

Description

“4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one” is a chemical compound with the CAS Number: 56369-21-2 . It has a molecular weight of 190.24 . The IUPAC name for this compound is 4,4-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O/c1-11(2)7-10(14)12-8-5-3-4-6-9(8)13-11/h3-6,13H,7H2,1-2H3, (H,12,14) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 248-250 degrees Celsius .Applications De Recherche Scientifique

Organic Synthesis and Solvent Properties

DMT serves as a versatile solvent in several chemical reactions. Notably, it is employed in N-alkylation of amines and O-alkylation of aldoses . Additionally, it plays a crucial role in the synthesis of poly(aryl ethers) . Researchers appreciate its solubility and compatibility with various reaction conditions .

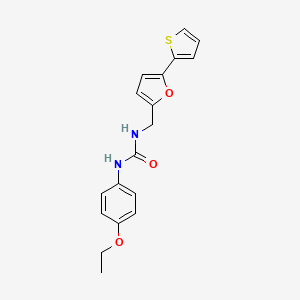

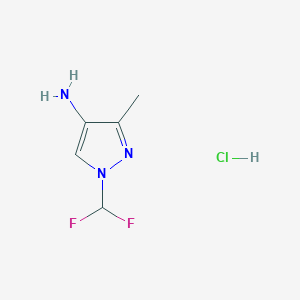

Urea Solvent in Pyrazole Synthesis

In the realm of heterocyclic chemistry, DMT acts as a urea solvent. It facilitates the synthesis of 1-aryl-3,4,5-substituted pyrazoles through cyclocondensation reactions. These pyrazoles find applications in medicinal chemistry and agrochemical research .

Anti-Stress Agent in Livestock Nutrition

DMT has been explored as an anti-stress agent for livestock. It enhances the animals’ ability to cope with stressors, particularly those related to oxidative stress, temperature fluctuations, and nutritional imbalances. By improving coat quality, enhancing glossiness, and promoting overall health, DMT contributes to better commercial value in livestock farming. Furthermore, it reduces mortality during transportation and minimizes the occurrence of PSE (pale, soft, exudative) meat due to stress during slaughter .

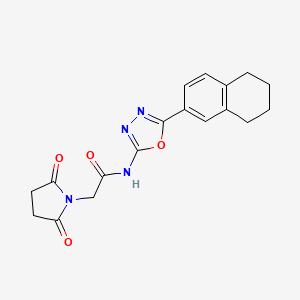

Potential Anti-Cancer Properties

While research is ongoing, some studies have investigated DMT and related benzodiazepinones as anti-cancer agents . Their binding interactions with tyrosine kinases have been explored, and computational simulations have shed light on their potential mechanisms of action. However, further experimental validation is needed to fully understand their efficacy .

Neuropharmacological Investigations

Given its structural similarity to benzodiazepines, DMT may have neuropharmacological properties . Researchers have explored its effects on neurotransmitter systems, GABA receptors, and potential anxiolytic or sedative properties. However, this area requires more comprehensive studies .

Safety and Hazards

Propriétés

IUPAC Name |

4,4-dimethyl-3,5-dihydro-1H-1,5-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)7-10(14)12-8-5-3-4-6-9(8)13-11/h3-6,13H,7H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMWSVAJMJMOSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=CC=CC=C2N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-methoxypropyl)-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2768542.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2768545.png)

![tert-butyl (2R,4S)-4-fluoro-2-{3-[(methylamino)methyl]-1H-1,2,4-triazol-5-yl}pyrrolidine-1-carboxylate hydrochloride](/img/structure/B2768549.png)

![3-benzyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-Methyl-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B2768558.png)

![6-Amino-5-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2768565.png)